molecular formula C11H11FO4 B1329734 3-(4-Fluorophenyl)pentanedioic acid CAS No. 3449-63-6

3-(4-Fluorophenyl)pentanedioic acid

Cat. No. B1329734
Key on ui cas rn: 3449-63-6
M. Wt: 226.2 g/mol
InChI Key: CNZZQTFKXGQNLI-UHFFFAOYSA-N
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Patent
US07208495B2

Procedure details

An aqueous solution of sodium hydroxide (3N, 23 mL, 69 mmol) was added to a solution of 2-(4-fluorophenyl)-1,1,3-trimethoxy carbonyl propane (6.7 g, 21.5 mmol) in methanol (100 ml) at room temperature and the mixture was stirred for 12 hours. The resulting mixture was concentrated under reduced pressure, and then water (20 ml) and concentrated hydrochloric acid (10 ml) were added under ice cooling. The aqueous mixture was refluxed for 12 hours. The reaction mixture was extracted with ethyl acetate. The organic extract was washed with water and saturated sodium chloride, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was crystallized from ethyl acetate-hexane to obtain 4.5 g of 3-(4-fluorophenyl) glutaric acid (yield 93%). mp. 145–147° C.
Quantity
23 mL
Type
reactant
Reaction Step One
Name
2-(4-fluorophenyl)-1,1,3-trimethoxy carbonyl propane
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:20][C:21]([O:23]C)=[O:22])[CH:11](C(OC)=O)[C:12]([O:14]C)=[O:13])=[CH:6][CH:5]=1>CO>[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:20][C:21]([OH:23])=[O:22])[CH2:11][C:12]([OH:14])=[O:13])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-(4-fluorophenyl)-1,1,3-trimethoxy carbonyl propane
Quantity
6.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(C(=O)OC)C(=O)OC)CC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
water (20 ml) and concentrated hydrochloric acid (10 ml) were added under ice cooling
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous mixture was refluxed for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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